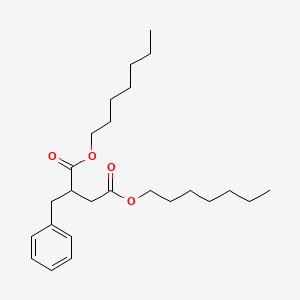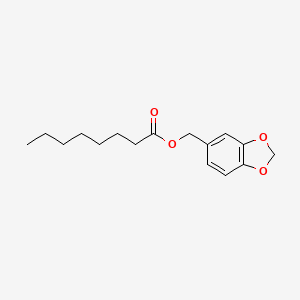
1,3-Benzodioxol-5-ylmethyl octanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Benzodioxol-5-ylmethyl octanoate is a chemical compound known for its unique structure and potential applications in various fields. It consists of a benzodioxole ring attached to an octanoate ester, making it an interesting subject for research in organic chemistry and related disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxol-5-ylmethyl octanoate typically involves the esterification of 1,3-benzodioxol-5-ylmethanol with octanoic acid. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Benzodioxol-5-ylmethyl octanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
1,3-Benzodioxol-5-ylmethyl octanoate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,3-Benzodioxol-5-ylmethyl octanoate involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to inhibit certain enzymes or modulate cellular processes, leading to their biological effects . The exact molecular targets and pathways can vary depending on the specific application and derivative used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Benzodioxol-5-ylmethyl acetate
- 1,3-Benzodioxol-5-ylmethyl butanoate
- 1,3-Benzodioxol-5-ylmethyl hexanoate
Uniqueness
1,3-Benzodioxol-5-ylmethyl octanoate is unique due to its longer alkyl chain compared to similar compoundsFor example, the longer chain may enhance its lipophilicity, making it more suitable for certain biological applications .
Propriétés
Numéro CAS |
5457-68-1 |
|---|---|
Formule moléculaire |
C16H22O4 |
Poids moléculaire |
278.34 g/mol |
Nom IUPAC |
1,3-benzodioxol-5-ylmethyl octanoate |
InChI |
InChI=1S/C16H22O4/c1-2-3-4-5-6-7-16(17)18-11-13-8-9-14-15(10-13)20-12-19-14/h8-10H,2-7,11-12H2,1H3 |
Clé InChI |
HPVDMDDAMZLMNO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(=O)OCC1=CC2=C(C=C1)OCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


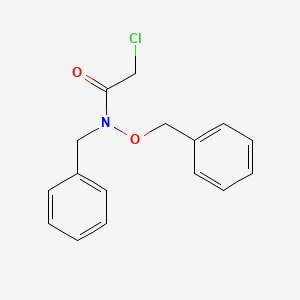
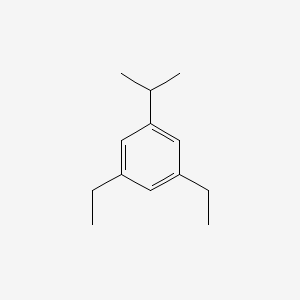
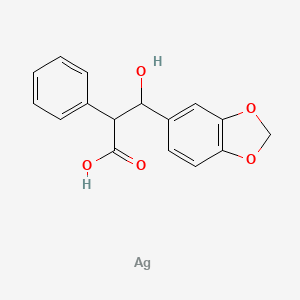
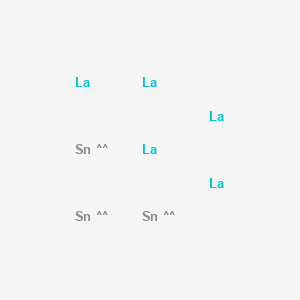
![4-Tert-butyl-2,6-bis{[(2,4,4-trimethylpentan-2-yl)amino]methyl}phenol](/img/structure/B14721918.png)
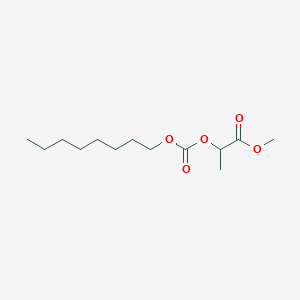
silane](/img/structure/B14721922.png)
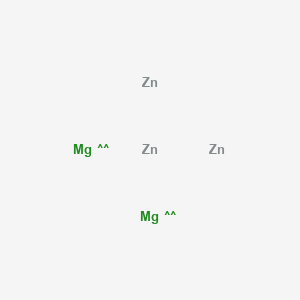
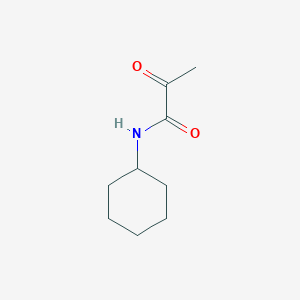
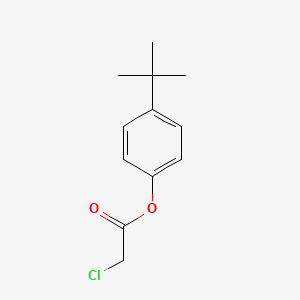
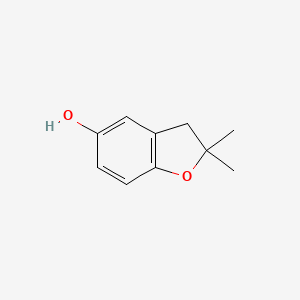
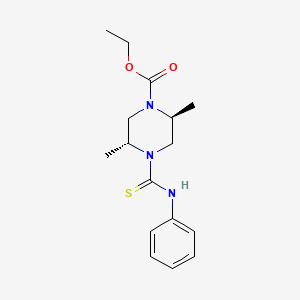
![2,14-dioxapentacyclo[14.8.0.04,13.06,11.018,23]tetracosa-1(24),4,6,8,10,12,16,18,20,22-decaene-3,15-dione](/img/structure/B14721973.png)
